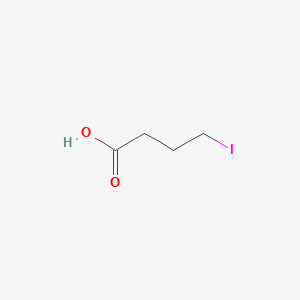

4-Iodobutyric acid

Descripción general

Descripción

4-Iodobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C4H7IO2 and its molecular weight is 214 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosynthesis and Bioplastics Production

4-Hydroxybutyric acid (4-HB), closely related to 4-Iodobutyric acid, is a significant platform chemical serving as a precursor in various industrial applications, including 1,4-butanediol and bioplastics production. Methylosinus trichosporium OB3b, a Type II methanotroph, was engineered to synthesize 4-HB from methane through the tricarboxylic acid cycle. These engineered strains could synthesize P(3HB-co-4HB) copolymer from methane as a single carbon source, demonstrating a novel approach to polyhydroxyalkanoates and their monomers synthesis from methane, a structurally unrelated substrate (Nguyen & Lee, 2021).

Therapeutic Effects and Proteostasis

4-Phenylbutyric acid (4-PBA) is a low-molecular-weight chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. As the ER is responsible for folding proteins, maintaining adequate ER homeostasis is crucial to avoid protein misfolding and subsequent cellular and organ pathology. Studies suggest that 4-PBA may help fold proteins in the ER, attenuating the activation of the unfolded protein response (UPR) and potentially alleviating various pathologies (Kolb et al., 2015).

Chemical Chaperone and Pharmacodynamics

4-Phenylbutyric acid (4-PBA) has been increasingly used as a nonspecific chemical chaperone in vitro and in vivo. A method was developed to quantify 4-PBA in commonly used cell culture media using Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS), allowing estimation of 4-PBA absorption and adsorption kinetics in vitro in various experimental systems. This advancement aids in understanding the pharmacodynamics of 4-PBA, which is crucial for its application in fields like neurodegeneration and cancer (Villani et al., 2023).

Enhanced GABA Synthesis and Anesthetic Properties

4-Iodopropofol, a propofol analog, is recognized for its role in modulating &ggr;-aminobutyric acid type A (GABAA) receptor function. While 4-iodopropofol enhanced GABA-induced currents and inhibited synaptic transmission similar to propofol, its failure to induce anesthesia in rodents after intraperitoneal injection is attributed to pharmacokinetic differences rather than major pharmacodynamic differences, providing insights into the mechanisms of anesthesia and the role of GABAA receptors (Lingamaneni et al., 2001).

Electrochemical Properties and Sensor Development

A polymerized film of 4-aminobutyric acid (P-4-ABA) was prepared on the surface of a glassy carbon electrode (GCE) by electropolymerization. The P-4-ABA film showed excellent electrocatalytic activity for the oxidation of ascorbic acid, dopamine, and uric acid, indicating potential applications in developing sensors for monitoring these compounds in biological systems (Zheng et al., 2013).

Mecanismo De Acción

Safety and Hazards

4-Iodobutyric acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Direcciones Futuras

The iodine atom of 4-Iodobutyric acid provides a reactive site for further functionalization, which is extensively applied in the design of new molecules for research purposes . This suggests potential future directions in the design and synthesis of novel compounds for various research and industrial applications.

Propiedades

IUPAC Name |

4-iodobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALXOXQZONRCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391729 | |

| Record name | 4-Iodobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-27-6 | |

| Record name | 4-Iodobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957EDP9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-iodobutanoic acid be synthesized from a cyclic starting material?

A1: Yes, 4-iodobutanoic acid can be synthesized from γ-butyrolactone using a system of dried Dowex H+ and NaI. [] This green chemistry approach offers an effective way to produce this valuable building block from a readily available cyclic ether.

Q2: How does the reactivity of γ-butyrolactone with hydriodic acid differ from that of β-butyrolactone?

A2: Interestingly, both γ-butyrolactone and β-butyrolactone react with hydriodic acid, but they yield different products. γ-Butyrolactone reacts with hydriodic acid to form 4-iodobutanoic acid. [] In contrast, β-butyrolactone reacts with hydriodic acid to produce 3-iodobutanoic acid. This difference in regioselectivity highlights the impact of ring size on the reactivity of lactones with hydriodic acid. []

Q3: Can 4-iodobutanoic acid be used as a building block for more complex molecules?

A3: Yes, the iodine atom in 4-iodobutanoic acid offers a versatile handle for further chemical transformations. For instance, it can undergo a thioalkylation reaction with a protected cysteine derivative. This strategy was employed in the synthesis of L-cystathionine, a key non-protein amino acid. [] This example demonstrates the utility of 4-iodobutanoic acid as a valuable building block in organic synthesis, particularly for creating molecules with biological relevance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)